1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride
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Overview
Description
1-[(2-Bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromophenyl group attached to the pyrazole ring, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a brominated benzyl halide reacts with the pyrazole ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve polar solvents and mild temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Amines or dehalogenated compounds.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to enzymes or receptors, while the pyrazole ring contributes to its overall stability and reactivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Phenyl-1H-pyrazol-5-amine: Lacks the bromine substituent, resulting in different reactivity and biological activity.
1-(2-Chlorophenyl)-1H-pyrazol-5-amine: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
1-(2-Methylphenyl)-1H-pyrazol-5-amine: The presence of a methyl group instead of bromine affects its steric and electronic properties.
Uniqueness: 1-[(2-Bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Biological Activity
1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrazole derivatives, which have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
This compound has the following chemical structure:
- Molecular Formula : C10H10BrN3·HCl
- Molecular Weight : 276.56 g/mol
The presence of the bromine atom in the phenyl ring is significant as it influences the compound's reactivity and biological interactions.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds containing the pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines, including:
Cancer Type | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Breast Cancer | MDA-MB-231 | 12.5 | |
Liver Cancer | HepG2 | 15.0 | |
Lung Cancer | A549 | 10.0 | |
Colorectal Cancer | HCT116 | 18.0 |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Properties
The compound has also been reported to exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that pyrazole derivatives can significantly reduce the production of pro-inflammatory cytokines, which are crucial in mediating inflammation.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against a range of bacterial strains:
Microorganism | Activity | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Escherichia coli | Bactericidal | 32 µg/mL | |
Staphylococcus aureus | Bacteriostatic | 16 µg/mL | |
Pseudomonas aeruginosa | Bactericidal | 64 µg/mL |
These results indicate that this compound may serve as a lead structure for developing new antimicrobial agents.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits COX and LOX enzymes, leading to reduced synthesis of inflammatory mediators.
- Cell Signaling Modulation : It can modulate pathways involving transcription factors like NF-kB, affecting gene expression related to inflammation and cancer progression.
- Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest in cancer cells, promoting apoptosis through intrinsic pathways.
Case Studies
A notable study evaluated the efficacy of several pyrazole derivatives, including this compound, in vivo using mouse models for breast cancer. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer therapeutic agent.
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl]pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c11-9-4-2-1-3-8(9)7-14-10(12)5-6-13-14;/h1-6H,7,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACBTWLUROEXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC=N2)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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